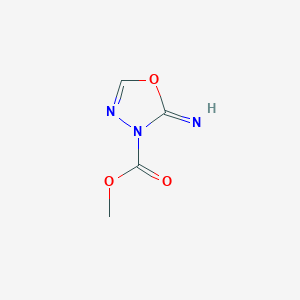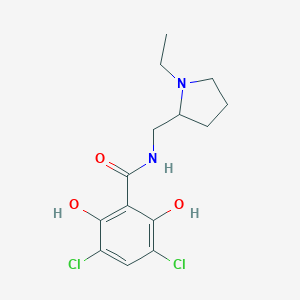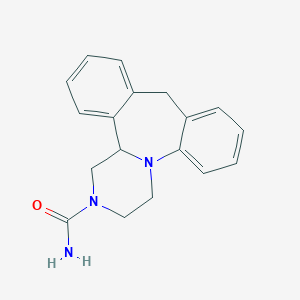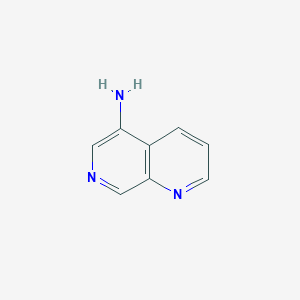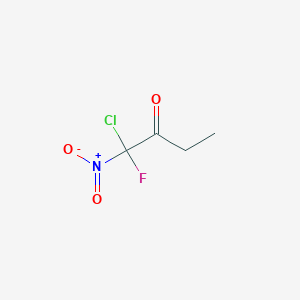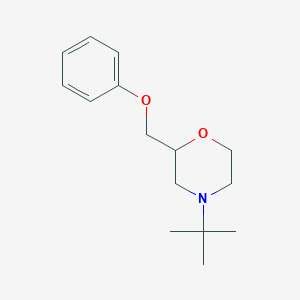
4-Tert-butyl-2-(phenoxymethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-2-(phenoxymethyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by its unique structure, which includes a tert-butyl group and a phenoxymethyl group attached to a morpholine ring. This compound is a white crystalline solid that is soluble in organic solvents. It has gained significant attention in scientific research due to its potential biological and industrial applications.
Preparation Methods
The synthesis of 4-Tert-butyl-2-(phenoxymethyl)morpholine involves several steps. One common synthetic route includes the reaction of morpholine with tert-butyl chloride to introduce the tert-butyl group. This is followed by the reaction with phenoxymethyl chloride to attach the phenoxymethyl group. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-Tert-butyl-2-(phenoxymethyl)morpholine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the phenoxymethyl group, reducing it to a phenylmethanol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxymethyl group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce phenylmethanol derivatives .
Scientific Research Applications
4-Tert-butyl-2-(phenoxymethyl)morpholine has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2-(phenoxymethyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal research, it may interact with cellular receptors to modulate signaling pathways, leading to therapeutic effects .
Comparison with Similar Compounds
4-Tert-butyl-2-(phenoxymethyl)morpholine can be compared with other morpholine derivatives, such as:
4-Tert-butylmorpholine: Lacks the phenoxymethyl group, making it less versatile in certain synthetic applications.
2-Phenoxymethylmorpholine: Lacks the tert-butyl group, which may affect its stability and reactivity.
4-Phenoxymethylmorpholine: Similar structure but without the tert-butyl group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of the tert-butyl and phenoxymethyl groups, which confer distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-tert-butyl-2-(phenoxymethyl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-15(2,3)16-9-10-17-14(11-16)12-18-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPLFQLDULGLNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCOC(C1)COC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20601270 |
Source


|
| Record name | 4-tert-Butyl-2-(phenoxymethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119491-60-0 |
Source


|
| Record name | 4-tert-Butyl-2-(phenoxymethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
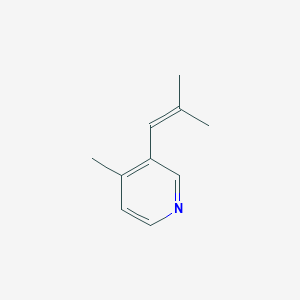
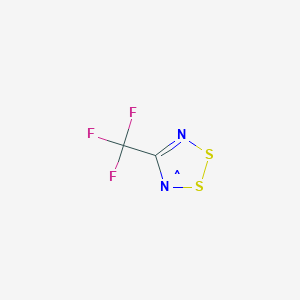
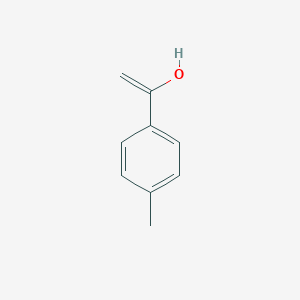
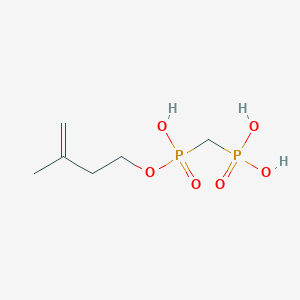
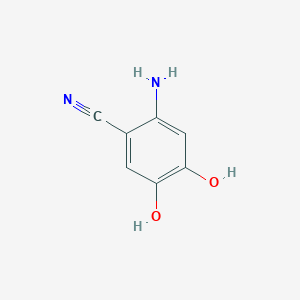
![(3As,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene](/img/structure/B55797.png)
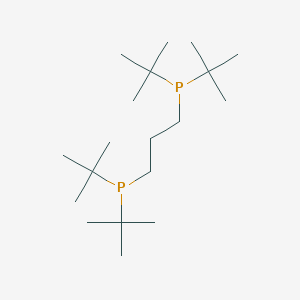
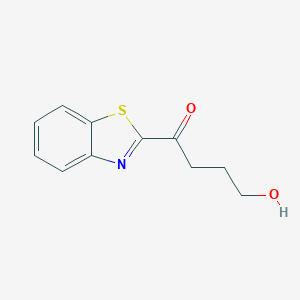
![7-[(2S,4S)-4-amino-2-methylpyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B55802.png)
